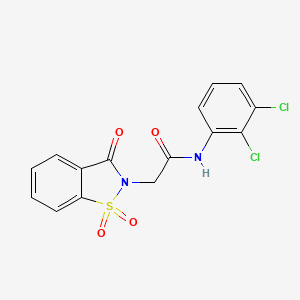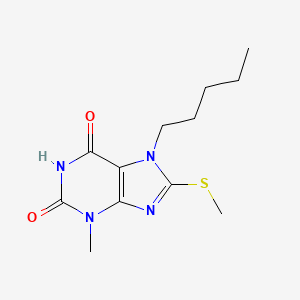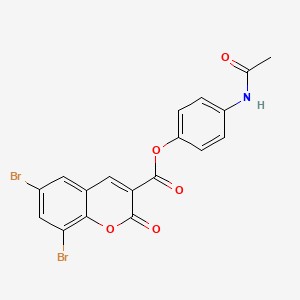
N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions of 3,4-dimethoxyphenylethylamine with α-amino-acid benzoyl derivatives . The preparation method usually involves simple reaction procedures, which are suitable for industrial mass production .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as X-ray crystallography . These studies often involve the use of density functional theory (DFT) calculations to confirm the experimental results .Chemical Reactions Analysis
In the presence of certain enzymes, similar compounds can undergo reactions that result in the formation of other compounds . The reaction mechanisms often involve the cleavage of certain bonds and the addition of other groups .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, some compounds are known to be combustible liquids, while others are known to cause skin irritation and serious eye damage .Wissenschaftliche Forschungsanwendungen
Industrial Synthesis and Medicinal Applications
The Bischler-Napieralski reaction, among others, has been utilized for the synthesis of isoquinoline derivatives, similar in structure to the compound . These methods have been pivotal in the synthesis of papaverine, an isoquinoline alkaloid with various pharmacological uses (Luk’yanov, Onoprienko, & Zasosov, 1972). This suggests that similar synthetic routes might be applicable for research into the synthesis and potential medical applications of N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide.
Applications in Organic Pollutants Degradation
Enzymatic degradation of organic pollutants, utilizing redox mediators, has been explored to treat wastewater. Redox mediators can enhance the efficiency of enzyme-induced degradation of recalcitrant compounds. The compound , due to its structural features, could potentially serve as a redox mediator or scaffold for developing new redox mediators in environmental applications (Husain & Husain, 2007).
Optoelectronic and OLED Applications
Research into organic optoelectronics has identified BODIPY-based materials as promising candidates for OLEDs and other applications. The structural characteristics of compounds like this compound may allow for their use in the development of new organic semiconductors and OLED materials (Squeo & Pasini, 2020).
Therapeutic Applications in Neurological Disorders
Tetrahydroisoquinolines, which share a structural motif with the compound , have been studied for their therapeutic potential in treating cancer, malaria, CNS disorders, and other diseases. These compounds have shown promise as anticancer antibiotics and neuroprotective agents, suggesting that similar structures could be explored for novel drug development (Singh & Shah, 2017).
Antioxidant Activity
Studies have focused on determining the antioxidant activity of compounds through various assays. Compounds with similar structural features to this compound might also possess antioxidant properties, which could be evaluated using methods like DPPH, ABTS, and CUPRAC assays (Munteanu & Apetrei, 2021).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 3,4-dimethoxyaniline with ethyl acetoacetate to form 3,4-dimethoxy-N-ethylideneaniline. This intermediate is then reacted with pentanoyl chloride to form N-(3,4-dimethoxyphenyl)-2-pentanoyl-3,4-dimethoxy-1,2,3,4-tetrahydroquinazoline-4-carboxamide. The final step involves the oxidation of the tetrahydroquinazoline ring to form the desired compound.", "Starting Materials": [ "3,4-dimethoxyaniline", "ethyl acetoacetate", "pentanoyl chloride" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3,4-dimethoxy-N-ethylideneaniline.", "Step 2: Reaction of 3,4-dimethoxy-N-ethylideneaniline with pentanoyl chloride in the presence of a base such as triethylamine to form N-(3,4-dimethoxyphenyl)-2-pentanoyl-3,4-dimethoxy-1,2,3,4-tetrahydroquinazoline-4-carboxamide.", "Step 3: Oxidation of the tetrahydroquinazoline ring using an oxidizing agent such as potassium permanganate or sodium periodate to form N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
CAS-Nummer |
892260-66-1 |
Molekularformel |
C22H25N3O5 |
Molekulargewicht |
411.458 |
IUPAC-Name |
N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25N3O5/c1-4-5-6-11-25-21(27)16-9-7-14(12-17(16)24-22(25)28)20(26)23-15-8-10-18(29-2)19(13-15)30-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,28) |
InChI-Schlüssel |
OPIVQEDEEDQGNN-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)OC)NC1=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-fluorophenyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2626339.png)

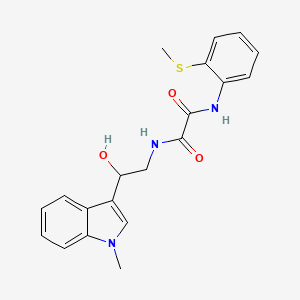
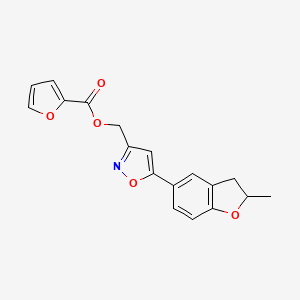

![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626349.png)
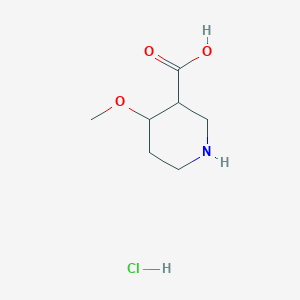
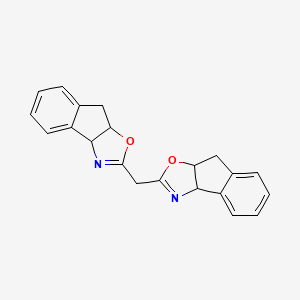
![Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2626353.png)
![2-(4-chlorophenoxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2626355.png)
![1-(5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2626358.png)
